An In-depth Technical Guide to the Mechanism of Action of NCI-006
An In-depth Technical Guide to the Mechanism of Action of NCI-006
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCI-006 is a potent, orally active, small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the terminal step of aerobic glycolysis.[1][2] Developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, this pyrazole-based compound demonstrates significant on-target activity in preclinical cancer models.[3][4] NCI-006 inhibits both LDHA and LDHB isoforms with nanomolar potency, leading to the disruption of tumor metabolism, induction of apoptosis, and inhibition of tumor growth.[1][2] Notably, inhibition of LDH by NCI-006 induces a rapid metabolic rewiring in tumor cells, creating a vulnerability that can be exploited by combination therapy. This guide provides a comprehensive overview of the mechanism of action, key experimental data, and methodologies related to NCI-006.
Core Mechanism of Action: Inhibition of Lactate Dehydrogenase
The primary mechanism of action of NCI-006 is the direct inhibition of lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD+.[5] In many cancer cells, this reaction is a crucial component of the Warburg effect, allowing for high rates of glycolysis even in the presence of oxygen. By blocking LDH, NCI-006 disrupts several key cellular processes:
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Inhibition of Glycolysis: NCI-006 blocks the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway. This reduces the cell's ability to generate ATP through glycolysis and regenerates the NAD+ necessary for continued glycolytic flux.[1][2]
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Alteration of Redox State: The inhibition of LDH leads to a decrease in the NAD+/NADH ratio within the cell.[1][2]
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Induction of Apoptosis: By disrupting cellular metabolism and energy production, NCI-006 has been shown to induce apoptosis in cancer cells.[1][2]
Signaling Pathway: NCI-006 Action and Metabolic Rewiring
Quantitative Data Summary
The following tables summarize the key quantitative data for NCI-006 from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | LDHA | 0.06 µM | [1][2] |
| IC₅₀ | LDHB | 0.03 µM | [1][2] |
| EC₅₀ (Lactate Secretion) | MIA PaCa-2 Cells | 0.37 µM | [1][2] |
| EC₅₀ (Lactate Secretion) | HT29 Cells | 0.53 µM | [1][2] |
| EC₅₀ (Lactate Secretion) | Human Red Blood Cells | 2.1 µM | [1][2] |
| EC₅₀ (Lactate Secretion) | Mouse Red Blood Cells | 1.6 µM | [1][2] |
| IC₅₀ (Cell Proliferation) | Ewing Sarcoma Cells | 100 - 200 nM | [3] |
Table 2: In Vivo Dosing and Administration
| Cancer Model | Animal Model | Dose & Route | Schedule | Outcome | Reference |
| Pancreatic (MIA PaCa-2) | Athymic Nude Mice | 50 mg/kg, IV | Every other day for 2 weeks | Slowed tumor growth | [1] |
| Colorectal (HT29) | Athymic Nude Mice | 50 mg/kg, IV | Every other day for 2 weeks | Slowed tumor growth | [1] |
| Colorectal/Gastric | Nude Mice | 40 mg/kg, IV | 2-3 times/week for 1-2 weeks | Inhibited tumor growth (with IACS-010759) | [1] |
| Pancreatic (MIA PaCa-2) | Athymic Nude Mice | 50 mg/kg, PO | Single dose | ~80% LDH inhibition at 8h | [6] |
Metabolic Rewiring and Combination Therapy
A critical finding from in vivo studies is that upon LDH inhibition by NCI-006, cancer cells rapidly rewire their metabolism.[7][8] Within 30 minutes of administration, pyruvate is redirected away from lactate production and towards mitochondrial metabolism, specifically the TCA cycle and oxidative phosphorylation (OXPHOS).[7][8][9] This metabolic plasticity allows tumor cells to compensate for the block in glycolysis and sustain energy production, thereby limiting the single-agent efficacy of NCI-006.
This adaptive response creates a new vulnerability. The increased reliance on mitochondrial respiration makes the tumor cells susceptible to inhibitors of this pathway. The combination of NCI-006 with IACS-010759 , a potent and selective inhibitor of mitochondrial complex I, has been shown to be highly effective.[7][8] IACS-010759 blocks cellular respiration, preventing the compensatory energy generation.[7][10] This dual inhibition of glycolysis and OXPHOS suppresses the metabolic plasticity of the tumor, leading to significantly prolonged tumor growth inhibition compared to either agent alone.[7][10][11]
Experimental Protocols
In Vitro LDH Inhibition Assay
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Principle: To measure the half-maximal inhibitory concentration (IC₅₀) of NCI-006 against purified LDH enzymes.
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Protocol:
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Recombinant human LDHA and LDHB enzymes are used.
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The assay is performed in a 96-well plate format.
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The reaction mixture contains the enzyme, NADH, and varying concentrations of NCI-006 dissolved in DMSO.
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The reaction is initiated by the addition of the substrate, pyruvate.
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The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
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IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
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Cell-Based Lactate Secretion Assay
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Principle: To measure the half-maximal effective concentration (EC₅₀) of NCI-006 for inhibiting lactate production in cancer cell lines.
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Protocol:
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Cells (e.g., MIA PaCa-2, HT29) are seeded in 96-well plates and allowed to adhere overnight.
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The culture medium is replaced with fresh medium containing serial dilutions of NCI-006.
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Cells are incubated for a specified period (e.g., 1-2 hours).
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Aliquots of the culture medium are collected.
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Lactate concentration in the medium is measured using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).
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EC₅₀ values are determined from the dose-response curve.
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In Vivo Xenograft Studies
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Principle: To evaluate the anti-tumor efficacy of NCI-006 alone and in combination in a mouse model.
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Protocol:
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Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
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Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Mice are randomized into treatment groups (e.g., Vehicle, NCI-006, IACS-010759, Combination).
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NCI-006 is formulated for intravenous (IV) or oral (PO) administration. For IV use, the compound can be dissolved in a solution of 0.1N NaOH, PBS, and pH-adjusted with 1N HCl.[3]
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Drugs are administered according to a predefined schedule (e.g., 50 mg/kg, IV, every other day).
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Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
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Efficacy is determined by comparing the tumor growth rates between the treatment and vehicle control groups.
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Experimental Workflow: In Vivo Efficacy and Metabolic Imaging Study
References
- 1. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCI-006 | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 9. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. medkoo.com [medkoo.com]
